![molecular formula C22H20FN5O3 B2693195 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide CAS No. 953226-63-6](/img/structure/B2693195.png)
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a 4-fluorophenyl group, a propanamide group, and a 3-methoxybenzyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could affect the compound’s reactivity and the polarity of the molecule .科学的研究の応用
Cytotoxic Activity
Research has explored the cytotoxic properties of pyrazolo[1,5-a]pyrimidines and related Schiff bases, which include compounds structurally similar to 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide. These compounds have been tested for cytotoxicity against various human cancer cell lines, such as colon HCT116, lung A549, breast MCF-7, and liver HepG2, using the SRB assay. The structure–activity relationship of these compounds has been discussed, providing insights into their potential therapeutic applications in cancer treatment (Hassan et al., 2015).
Antagonists for Human A3 Adenosine Receptor
Pyrazolo[4,3-d]pyrimidine derivatives, which are chemically related to the compound , have been identified as potent and selective antagonists for the human A3 adenosine receptor (AR). These antagonists have been structurally refined to improve receptor-ligand recognition. The study highlights the potential of these compounds in modulating A3 AR, which is significant in various physiological and pathological processes (Squarcialupi et al., 2016).
Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of fluorine-bearing pyrazolones, pyrimidines, and related compounds has been reported, demonstrating the versatility of fluorinated compounds in medicinal chemistry. These findings are relevant to the synthesis and potential applications of this compound, which also contains a fluorinated moiety (Shi et al., 1996).
Synthesis and Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Studies on the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with a focus on their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research is pertinent to the understanding of the anticancer potential of compounds related to this compound (Hassan et al., 2014).
Antimicrobial Evaluation of Pyrimidine Derivatives
The antimicrobial properties of pyrimidine derivatives, including those similar to the compound , have been evaluated. This highlights the potential utility of these compounds in developing new antimicrobial agents, which is significant given the increasing challenge of antibiotic resistance (Farag et al., 2009).
特性
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-15(11-18)12-24-20(29)9-10-27-14-25-21-19(22(27)30)13-26-28(21)17-7-5-16(23)6-8-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANCTIJIJRKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
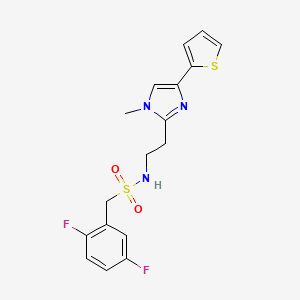
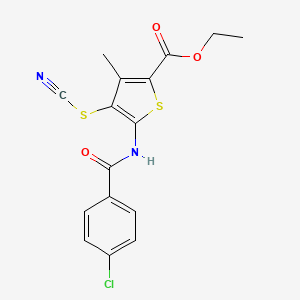


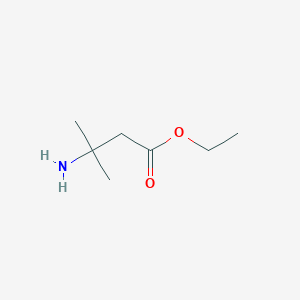
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
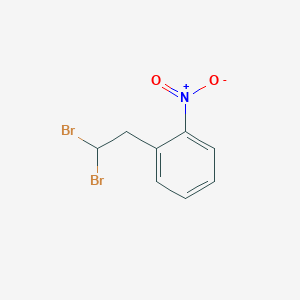
![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)
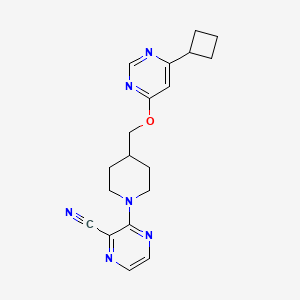
![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)